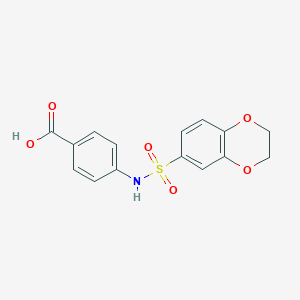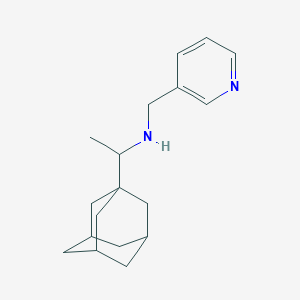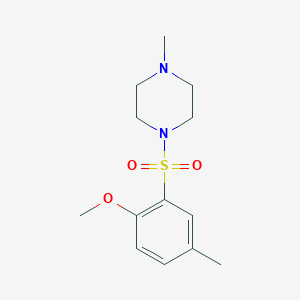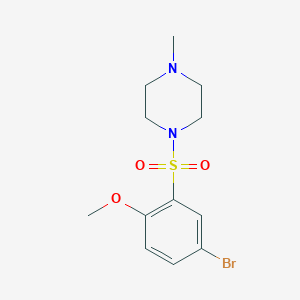![molecular formula C13H12N2O2 B511400 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 714213-01-1](/img/structure/B511400.png)
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid is a chemical compound that has garnered significant attention from researchers. It is used for proteomics research . The molecular formula of this compound is C13H12N2O2, and it has a molecular weight of 228.25g/mol .
Synthesis Analysis
The synthesis of a similar compound, Pyridin-4-ylmethyl 4-Aminobenzoate, has been described in a study . The compound was characterized using single crystal X-ray diffraction, elemental analysis, and Fourier-transform infrared spectroscopy . The synthesis involved the use of 4-aminobenzoic acid and 4-Picolyl chloride hydrochloride .Molecular Structure Analysis
The structure of Pyridin-4-ylmethyl 4-Aminobenzoate was determined using single crystal X-ray diffraction . The compound crystallized in the orthorhombic space group Pna 2 1, and the unit cell parameters were: a = 11.1735 (16) Å, b = 8.3548 (13) Å, c = 12.3831 (17) Å, V = 1156.0 (3) Å 3, Z = 4 .Aplicaciones Científicas De Investigación
Coordination Chemistry and Crystal Structures
Research on benzoic acid derivatives, including compounds similar to 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid, often focuses on their potential as ligands in the synthesis of coordination complexes. For example, studies have described the synthesis and structural investigation of complexes involving similar compounds and transition metals. These complexes have been characterized by various spectroscopic techniques and assessed for their potential applications, including antimicrobial activity and as materials with specific optical or magnetic properties (Woodburn et al., 2010). Similarly, coordination polymers assembled from derivatives of benzoic acid show significant interest in their syntheses, crystal structures, and photophysical properties, highlighting their potential in materials science (Sivakumar et al., 2011).
Luminescence and Sensing Applications
Compounds structurally related to 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid have been investigated for their luminescent properties and potential use in sensing applications. For instance, fluorescein-based dyes with aniline-based ligand moieties functionalized with pyridyl-amine-pyrrole groups have been synthesized and characterized, demonstrating significant fluorescence turn-on immediately following Zn(II) addition at neutral pH. These findings suggest their applicability in biological imaging and as sensors for metal ions (Nolan et al., 2006).
Molecular Frameworks and Gas Separation
Amino-decorated porous metal-organic frameworks (MOFs) synthesized from 3-amino-4-(pyridin-4-yl)benzoic acid have shown efficient selectivity for CO2/N2, C2H4/CH4, and C2H2/CH4 separation and high iodine adsorption. These properties make them promising materials for applications in gas separation and storage (Ma et al., 2020).
Corrosion Inhibition
Derivatives of 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid have been evaluated as corrosion inhibitors for metals in acidic media. Their efficiency as inhibitors highlights their potential application in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in industrial systems (El Hajjaji et al., 2018).
Safety and Hazards
The safety data sheet for a related compound, (Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
It is likely that the compound interacts with its targets through its pyridinylmethyl-amino and benzoic acid groups, which are common functional groups known to participate in various chemical interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
The compound’s benzoic acid group may enhance its solubility, potentially improving its absorption and distribution . The compound’s metabolic and excretion profiles remain unknown and warrant further investigation.
Result of Action
Similar compounds have been found to exert various biological effects, suggesting that this compound may also have significant molecular and cellular impacts .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Propiedades
IUPAC Name |
3-(pyridin-4-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXLJICVRPHVAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC=NC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)







![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)
